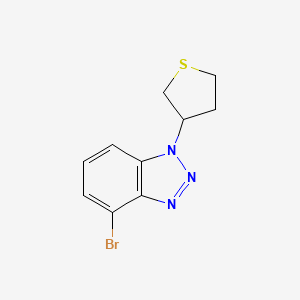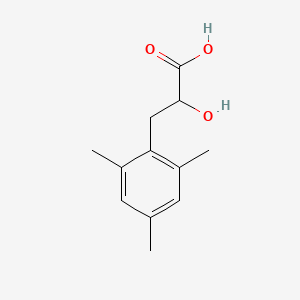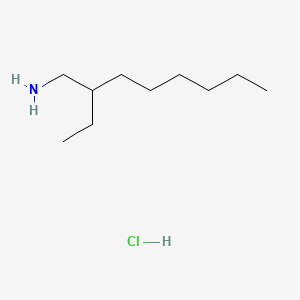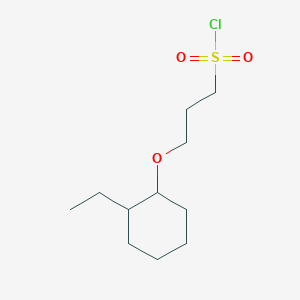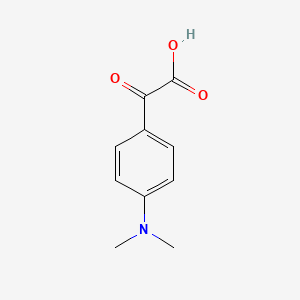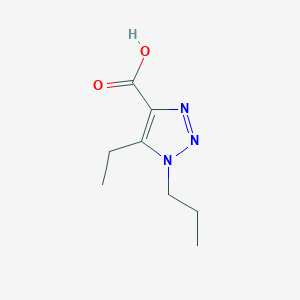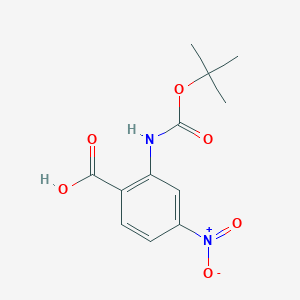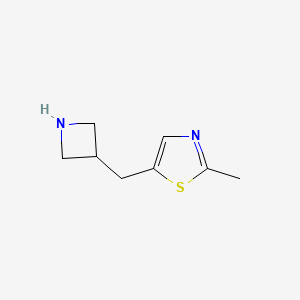
Azepane-3-sulfonyl fluoride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepane-3-sulfonyl fluoride hydrochloride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of an azepane ring, a seven-membered nitrogen-containing heterocycle, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azepane-3-sulfonyl fluoride hydrochloride typically involves the reaction of azepane with sulfonyl fluoride precursors. One common method is the direct fluorosulfonylation of azepane using sulfuryl fluoride gas (SO2F2) or other fluorosulfonylating reagents. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation processes using continuous flow reactors. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced catalysts and automated systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: Azepane-3-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation Reactions: Oxidative transformations can lead to the formation of sulfonyl chlorides or other oxidized derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium fluoride (KF) in polar aprotic solvents (e.g., acetonitrile) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are utilized
Major Products: The major products formed from these reactions include sulfonamides, sulfonic acids, and sulfonyl chlorides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Azepane-3-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in click chemistry reactions.
Biology: The compound is employed in chemical biology for the selective modification of proteins and peptides, enabling the study of biological processes.
Industry: this compound is used in the production of specialty chemicals and materials, including ionic liquids and advanced polymers .
Mechanism of Action
The mechanism of action of azepane-3-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This covalent modification can alter the biological activity of the target molecule, resulting in various physiological effects .
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with applications in medicinal chemistry and drug discovery.
Piperidine: A six-membered nitrogen-containing heterocycle widely used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: Azepane-3-sulfonyl fluoride hydrochloride is unique due to the presence of both the azepane ring and the sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo selective covalent modification of proteins and peptides sets it apart from other similar compounds .
Properties
CAS No. |
2825006-11-7 |
|---|---|
Molecular Formula |
C6H13ClFNO2S |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
azepane-3-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)6-3-1-2-4-8-5-6;/h6,8H,1-5H2;1H |
InChI Key |
JMZOSUHMWJYVKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC(C1)S(=O)(=O)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


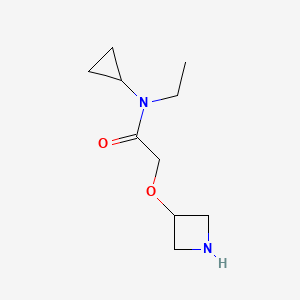
![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13536187.png)
![2-[4-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B13536189.png)
